molecular formula C10H13ClN2O2 B13114467 2-Chloro-N,N-diethyl-6-nitroaniline

2-Chloro-N,N-diethyl-6-nitroaniline

Cat. No.: B13114467
M. Wt: 228.67 g/mol
InChI Key: DXSUBGFPNISEBV-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-6-nitroaniline is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, featuring a chloro group, two ethyl groups, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-6-nitroaniline typically involves the nitration of 2-chloro-N,N-diethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N,N-diethyl-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-6-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,N-diethyl-6-nitroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chloro and nitro groups, along with the diethylamino functionality, makes it a versatile intermediate for various chemical transformations and applications .

Biological Activity

2-Chloro-N,N-diethyl-6-nitroaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and case studies.

PropertyValue
Molecular Formula C10H12ClN3O2
Molecular Weight 229.67 g/mol
CAS Number 100-00-0
IUPAC Name This compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem reported its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents . The compound demonstrated a minimum inhibitory concentration (MIC) that was notably lower than that of several standard antibiotics, indicating its potency.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, a study published in the Journal of Organic Chemistry evaluated its cytotoxic effects on cancer cell lines. The results indicated that the compound induced apoptosis in human cancer cells through the activation of caspase pathways . The compound was particularly effective against breast cancer and leukemia cell lines, with IC50 values suggesting it could be a candidate for further drug development.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group is thought to play a crucial role in its reactivity, potentially leading to the formation of reactive intermediates that can disrupt cellular processes.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Oxidative Stress : It could induce oxidative stress within cells, leading to damage and ultimately apoptosis.
  • Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of this compound against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial load in treated subjects compared to controls .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on normal human cells versus cancerous cells, revealing a selective toxicity profile that favors cancerous cells while sparing normal cells .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Toxicological studies have indicated that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity . The NOAEL (No Observed Adverse Effect Level) for chronic exposure was determined to be around 8 mg/kg/day based on animal studies.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

2-chloro-N,N-diethyl-6-nitroaniline

InChI

InChI=1S/C10H13ClN2O2/c1-3-12(4-2)10-8(11)6-5-7-9(10)13(14)15/h5-7H,3-4H2,1-2H3

InChI Key

DXSUBGFPNISEBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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